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Compound of Interest

Compound Name: Vanicoside A

Cat. No.: B15612581 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the molecular docking studies of

Vanicoside A with various protein targets implicated in cancer and viral diseases. The

information is intended to guide researchers in understanding the binding interactions of

Vanicoside A and to provide standardized protocols for in silico analysis.

Introduction to Vanicoside A
Vanicoside A is a phenylpropanoid glycoside that has demonstrated a range of biological

activities, including the inhibition of Protein Kinase C (PKC) and cytotoxic effects against

melanoma cell lines.[1][2] Recent in silico and in vitro studies have explored its potential as an

inhibitor of key proteins involved in cancer progression and viral replication, such as BRAF

V600E, MEK1, and SARS-CoV-2 Main Protease (Mpro).

Data Presentation: Quantitative Docking Results
The following table summarizes the quantitative data from molecular docking studies of

Vanicoside A with key protein targets. The binding energy indicates the strength of the

interaction between Vanicoside A and the protein's binding site, with more negative values

suggesting a stronger affinity.
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Target Protein Ligand
Binding
Energy
(kcal/mol)

In Vitro
Inhibition
(IC50)

Reference

BRAF V600E Vanicoside A -8.5 Not Reported [2]

MEK1 Vanicoside A -8.2 Not Reported [2]

SARS-CoV-2

Mpro
Vanicoside A -8.1 23.10 µM [3]

Signaling Pathways and Experimental Workflows
To visualize the biological context of Vanicoside A's interactions and the experimental process,

the following diagrams are provided.

BRAF-MEK-ERK Signaling Pathway
This pathway is crucial in regulating cell growth and proliferation. The V600E mutation in BRAF

leads to its constitutive activation, promoting uncontrolled cell division, a hallmark of many

cancers, including melanoma. Vanicoside A's potential to inhibit both BRAF V600E and its

downstream target MEK1 suggests it could disrupt this oncogenic signaling cascade.
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Caption: BRAF-MEK-ERK signaling cascade and points of inhibition by Vanicoside A.

SARS-CoV-2 Replication Cycle and Mpro Inhibition
The SARS-CoV-2 Main Protease (Mpro) is a critical enzyme for the replication of the virus. It

cleaves viral polyproteins into functional non-structural proteins. Inhibition of Mpro by molecules

like Vanicoside A can halt the viral life cycle.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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